molecular formula C9H11N3O3 B14669202 Propionic acid, 2-(p-nitrophenyl)hydrazide CAS No. 38562-39-9

Propionic acid, 2-(p-nitrophenyl)hydrazide

Cat. No.: B14669202
CAS No.: 38562-39-9
M. Wt: 209.20 g/mol
InChI Key: QHYSTAXXSKHOQP-UHFFFAOYSA-N
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Description

Propionic acid, 2-(p-nitrophenyl)hydrazide (CAS CID 3127948) is a hydrazide derivative characterized by the molecular formula C₉H₁₁N₃O₃ and the SMILES notation CCC(=O)NNC₁=CC=C(C=C₁)N+[O⁻]. Its structure comprises a propionic acid backbone conjugated with a p-nitrophenyl hydrazide moiety, which introduces strong electron-withdrawing properties due to the nitro group. Predicted physicochemical properties include a collision cross-section (CCS) of 142.9 Ų for the [M+H]+ adduct, suggesting moderate polarity and solubility in aqueous environments .

This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and enzyme-modulating activities.

Properties

CAS No.

38562-39-9

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N'-(4-nitrophenyl)propanehydrazide

InChI

InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13)

InChI Key

QHYSTAXXSKHOQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(p-nitrophenyl)hydrazide typically involves the reaction of propionic acid with p-nitrophenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group facilitates condensation with aldehydes/ketones to form Schiff bases. For example:

C₉H₁₀N₃O₃+RCHOC₉H₉N₃O₃-RCH+H₂O\text{C₉H₁₀N₃O₃} + \text{RCHO} \rightarrow \text{C₉H₉N₃O₃-RCH} + \text{H₂O}

Key Findings :

  • Reaction with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) yields hydrazone derivatives under acidic catalysis (glacial acetic acid in methanol) .

  • Products exhibit varied biological activities, including urease inhibition .

Aldehyde ReactantProduct Yield (%)Biological Activity (IC₅₀, µM)
2-Nitrobenzaldehyde7812.4 ± 0.3 (Urease inhibition)
4-Fluorobenzaldehyde8218.9 ± 0.5

Nitro Group Reduction

The para-nitrophenyl group undergoes reduction under hypoxic conditions, forming amine derivatives:

-NO₂HypoxiaReduction-NH₂\text{-NO₂} \xrightarrow[\text{Hypoxia}]{\text{Reduction}} \text{-NH₂}

Key Findings :

  • Bioreductive activation in tumor microenvironments converts nitro groups to amines, releasing active pharmaceutical agents (e.g., paclitaxel in prodrug NPPA-PTX) .

  • Irreversible reduction occurs in oxygen-deprived environments, enabling targeted drug delivery .

ConditionReduction ProductApplication
Hypoxia (tumor tissue)2-(p-Aminophenyl)hydrazideAnticancer prodrug activation
NormoxiaStable nitro formInactive prodrug state

Acylation with Acid Chlorides

The hydrazide reacts with acid chlorides to form acylated derivatives:

C₉H₁₀N₃O₃+RCOClC₉H₉N₃O₃-COR+HCl\text{C₉H₁₀N₃O₃} + \text{RCOCl} \rightarrow \text{C₉H₉N₃O₃-COR} + \text{HCl}

Key Findings :

  • Propanoyl chloride and 4-nitrobenzoyl chloride yield oxadiazole derivatives under reflux conditions .

  • Products show enhanced thermal stability compared to parent hydrazide .

Acid ChlorideReaction Time (h)Product Structure
Propanoyl chloride6N′-Propionyl derivative
4-Nitrobenzoyl chloride8Aryl-substituted oxadiazole

a) Esterification and Hydrazinolysis

  • Esterification :

    Propionic acid+MeOHH₂SO₄Methyl propionate\text{Propionic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{Methyl propionate}
  • Hydrazinolysis :

    Methyl propionate+N₂H₄Propionic acid hydrazide\text{Methyl propionate} + \text{N₂H₄} \rightarrow \text{Propionic acid hydrazide}

Key Findings :

  • Hydrazide intermediates are critical for subsequent derivatization (e.g., hydrazone formation) .

Biological Interaction Mechanisms

  • Enzyme Inhibition : Hydrazide derivatives inhibit urease via competitive binding to the active site (IC₅₀ = 12.4 µM for compound 31 ) .

  • DNA Interaction : The nitro group enhances intercalation with DNA, contributing to cytotoxic effects in cancer cells .

Comparative Reactivity

Functional GroupReactivity TypeExample Reaction
Hydrazide (-CONHNH₂)CondensationSchiff base formation with aldehydes
Nitro (-NO₂)Bioreductive activationHypoxia-triggered amine formation

Scientific Research Applications

Propionic acid, 2-(p-nitrophenyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propionic acid, 2-(p-nitrophenyl)hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property makes it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include interactions with aldehydes and ketones in biological systems, leading to the formation of stable hydrazone adducts that can modulate enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural and Functional Analogues

2-Methyl-3-(N-piperidinyl)propionic Acid Hydrazide (BDIII)
  • Structure : Incorporates a piperidinyl group instead of p-nitrophenyl.
  • Activity : Exhibits moderate antimicrobial activity against E. coli, S. aureus, and S. Typhimurium (comparable to ciprofloxacin) but lower toxicity (LD₅₀ = 1.91 mmol/kg) .
  • LogP : ~2.1–0.25, indicating moderate hydrophilicity .
2-(4-Isobutylphenyl)propionic Acid Hydrazide (Ibuprofen Derivative)
  • Structure : Derived from ibuprofen, with an isobutylphenyl substituent.
  • Activity : Shows antibacterial activity against Staphylococcus aureus and antioxidant properties. Structural modulation enhances activity compared to ibuprofen .
2-(N-Piperidinyl)acetic Acid Hydrazide (MAI)
  • Structure : Acetic acid backbone with a piperidinyl group.
  • Activity : High antimicrobial activity (similar to ciprofloxacin) and spasmolytic effects with low toxicity .
Key Observations:

Antimicrobial Activity :

  • BDIII and MAI demonstrate stronger antimicrobial effects than the p-nitrophenyl derivative, likely due to their piperidinyl groups enhancing membrane penetration .
  • The nitro group in the target compound may improve activity against resistant strains, as seen in nitrofuran derivatives (e.g., isoniazid analogs) .

Toxicity :

  • Piperidinyl-containing hydrazides (BDIII, MAI) exhibit low toxicity, whereas nitro groups (as in p-nitrophenyl derivatives) may increase hepatotoxicity risks, as observed in isoniazid .

Mechanistic Insights

  • Antimicrobial Action: Hydrazides disrupt microbial cell walls via chelation of metal ions or inhibition of enzymes like enoyl-acyl carrier protein reductase .
  • Anti-Inflammatory Potential: Analogous N-arylidene hydrazides (e.g., compound 9d) reduce edema by 45% via COX-2 inhibition, suggesting the nitro group could enhance this effect .

Biological Activity

Propionic acid, 2-(p-nitrophenyl)hydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

The synthesis typically involves the reaction of propionic acid with p-nitrophenyl hydrazine, resulting in the formation of the hydrazide derivative. This structural modification is crucial for enhancing its biological activity.

1. Antibacterial Activity

Research has demonstrated that derivatives of hydrazides exhibit significant antibacterial properties. For instance, studies show that compounds with similar structures to this compound have effective inhibition against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 20 to 50 µg/mL, indicating notable potency compared to standard antibiotics such as ampicillin .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus30
Propionic acid derivativeP. aeruginosa40

2. Anti-inflammatory Activity

The anti-inflammatory effects of propionic acid derivatives have been extensively studied. These compounds inhibit key inflammatory mediators such as prostaglandins and cytokines. For example, one study reported a significant reduction in IL-6 and TNF-alpha levels in treated models, suggesting that these compounds may be beneficial in treating inflammatory conditions .

3. Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and subsequent apoptosis .

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715ROS generation
HeLa20Apoptosis induction

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Narisetty et al. synthesized various hydrazide-hydrazone derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa. Among the synthesized compounds, one derivative exhibited a zone of inhibition (ZOI) of 21 mm, outperforming traditional antibiotics .

Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by carrageenan, propionic acid derivatives were administered, resulting in a significant decrease in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .

Case Study 3: Anticancer Properties
In a comparative study on the cytotoxic effects of various hydrazide derivatives on cancer cell lines, this compound showed an IC50 value of 15 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

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